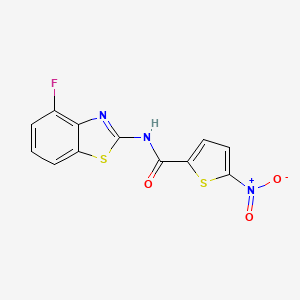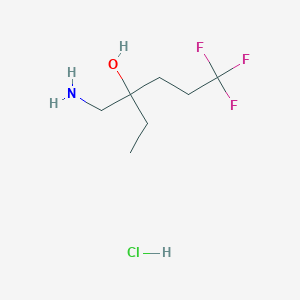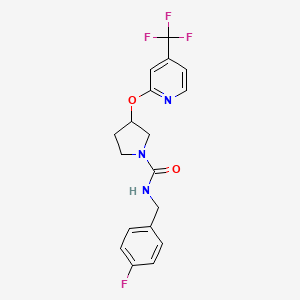![molecular formula C16H13F3N4O2S B2984950 5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 1226456-17-2](/img/structure/B2984950.png)
5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol” is a complex organic molecule. It contains several functional groups including a trifluoromethyl group, a pyrimidinol group, and an oxadiazol group . The trifluoromethyl group is a functional group that has the formula -CF3 . The pyrimidinol group is a heterocyclic aromatic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 in the ring . The oxadiazol group is a type of heterocyclic compound containing an oxadiazole ring, a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced through a reaction with sulfur tetrafluoride . The oxadiazole ring could be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The pyrimidinol group could be introduced through a series of reactions involving halogenation and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . The oxadiazole ring is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The pyrimidinol group is a heterocyclic aromatic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 in the ring .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . The pyrimidinol group, being an aromatic compound, can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to significantly influence the acidity and basicity of compounds . The oxadiazole ring, due to its aromatic nature, would contribute to the compound’s stability . The pyrimidinol group, being an aromatic compound, would likely contribute to the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
New aromatic polyimides and poly(amide-imide) compounds, incorporating oxadiazole and pyrimidinol structures, have been developed, showcasing organo-solubility and thermal stability. These polymers exhibit potential for various industrial applications due to their solubility in polar and aprotic solvents and their thermal behavior, as demonstrated through thermogravimetric analysis and differential scanning calorimetry (Mansoori et al., 2012).
Biological Activities and Applications
Anticancer and Anti-inflammatory Potential : Novel derivatives have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. Computational and pharmacological evaluations suggest that some derivatives exhibit binding to specific targets, indicating potential as anticancer and anti-inflammatory agents (Faheem, 2018).
Herbicidal Activities : Certain pyrimidin-2-yl and oxadiazolyl derivatives have shown promising herbicidal activities, highlighting their potential in agricultural applications. These compounds have been tested for their inhibitory activity against various plant species, demonstrating significant efficacy at certain concentrations (Fu-b, 2014).
Antibacterial Evaluation : The development of new heterocyclic compounds containing sulfonamido moieties has been directed towards their application as antibacterial agents. Through the synthesis of pyran, pyridine, and pyridazine derivatives, some compounds exhibited high antibacterial activities, indicating their potential in medical and pharmaceutical applications (Azab et al., 2013).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activity, given the presence of the trifluoromethyl group which is often found in pharmaceuticals and drugs . Additionally, further studies could explore the synthesis of this compound, particularly focusing on improving the efficiency and selectivity of the reactions involved .
properties
IUPAC Name |
4,5-dimethyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-8-9(2)20-15(22-14(8)24)26-7-12-21-13(23-25-12)10-3-5-11(6-4-10)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJDDKADJSEXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2984869.png)
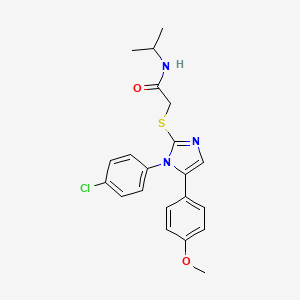
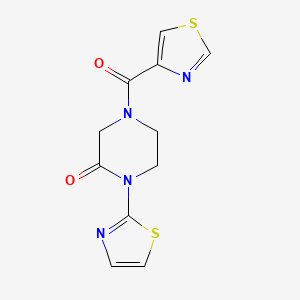

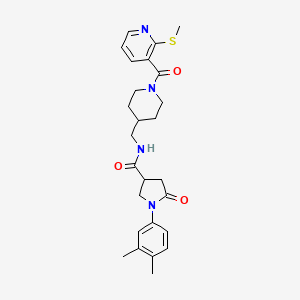
![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)

![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)

